molecular formula C17H10Cl2N2O B2553769 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile CAS No. 301193-90-8

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile

Cat. No.: B2553769
CAS No.: 301193-90-8
M. Wt: 329.18
InChI Key: LZZKBDWJFFXOMN-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 2,4-dichlorophenol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and reactivity.

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O/c18-15-4-3-14(17(19)8-15)11-22-16-5-1-12(2-6-16)7-13(9-20)10-21/h1-8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZKBDWJFFXOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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